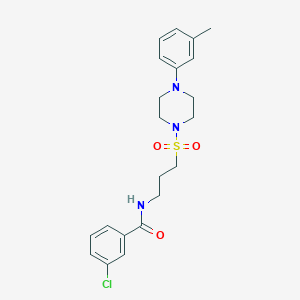
3-chloro-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-chloro-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide is a useful research compound. Its molecular formula is C21H26ClN3O3S and its molecular weight is 435.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-chloro-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide, identified by CAS number 1021117-58-7, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H26ClN3O3S, with a molecular weight of 436.0 g/mol. The compound features a chlorobenzamide core linked to a piperazine sulfonamide moiety, which is critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1021117-58-7 |
| Molecular Formula | C21H26ClN3O3S |
| Molecular Weight | 436.0 g/mol |
Synthesis
The synthesis of this compound typically involves the reaction of 4-(m-tolyl)piperazine with appropriate sulfonyl chlorides and benzoyl chlorides under controlled conditions. The resulting product can be purified through crystallization or chromatography techniques to ensure high purity suitable for biological testing.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, a related series of benzamide derivatives were evaluated against various cancer cell lines, demonstrating potent cytotoxic effects. The mechanism often involves the inhibition of specific kinases involved in tumor growth and proliferation .
Antibacterial and Antifungal Activity
In addition to antitumor effects, several derivatives of benzamides have shown promising antibacterial and antifungal activities. For example, compounds synthesized from similar piperazine structures were tested against standard bacterial strains, yielding notable inhibition zones in disk diffusion assays . These findings suggest that the sulfonamide group may enhance the antimicrobial properties of the parent benzamide structure.
Case Studies
- Antitumor Efficacy Study : A study published in PubMed demonstrated the efficacy of a series of piperazine derivatives, including those related to this compound), in inhibiting cancer cell proliferation in vitro. The study reported IC50 values indicating effective concentration ranges for inducing apoptosis in cancer cells .
- Antibacterial Activity Evaluation : Another research effort focused on synthesizing various piperazine-containing benzamides and assessing their antibacterial properties against Gram-positive and Gram-negative bacteria. Results indicated that modifications to the piperazine ring significantly influenced antibacterial potency, highlighting the importance of structural optimization in drug design .
Eigenschaften
IUPAC Name |
3-chloro-N-[3-[4-(3-methylphenyl)piperazin-1-yl]sulfonylpropyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O3S/c1-17-5-2-8-20(15-17)24-10-12-25(13-11-24)29(27,28)14-4-9-23-21(26)18-6-3-7-19(22)16-18/h2-3,5-8,15-16H,4,9-14H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBLQEGAYGGATK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














